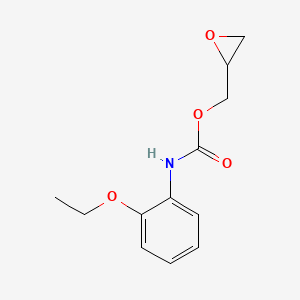
(Oxiran-2-yl)methyl (2-ethoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxiran-2-yl)methyl (2-ethoxyphenyl)carbamate is an organic compound that features both an oxirane (epoxide) ring and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Oxiran-2-yl)methyl (2-ethoxyphenyl)carbamate typically involves the reaction of (2-ethoxyphenyl)isocyanate with an epoxide-containing alcohol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (Oxiran-2-yl)methyl (2-ethoxyphenyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other bioactive molecules. Its unique structure can be exploited to interact with specific biological targets, offering opportunities for drug development.
Industry: In the materials science field, this compound can be used in the production of polymers and coatings. Its ability to undergo polymerization and cross-linking reactions makes it suitable for creating materials with desirable mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of (Oxiran-2-yl)methyl (2-ethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- (Oxiran-2-yl)methyl (2-methoxyphenyl)carbamate
- (Oxiran-2-yl)methyl (2-chlorophenyl)carbamate
- (Oxiran-2-yl)methyl (2-nitrophenyl)carbamate
Comparison: Compared to its analogs, (Oxiran-2-yl)methyl (2-ethoxyphenyl)carbamate offers unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets. For instance, the ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
CAS-Nummer |
919289-24-0 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl N-(2-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15NO4/c1-2-15-11-6-4-3-5-10(11)13-12(14)17-8-9-7-16-9/h3-6,9H,2,7-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
BBCNZVWXUPPGPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


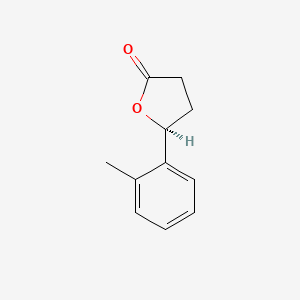

![2-[2-(Dec-1-YN-1-YL)dodec-1-EN-3-YN-1-YL]quinoline](/img/structure/B15170770.png)
![6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170773.png)
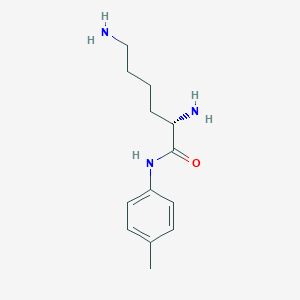

![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)
![[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene](/img/structure/B15170800.png)

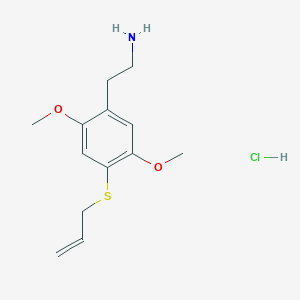
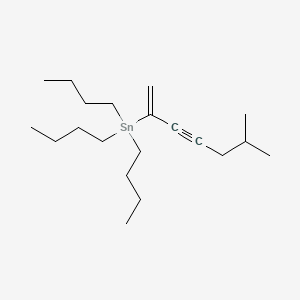
![1h-Oxepino[4,5-d]imidazole](/img/structure/B15170833.png)
![1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine](/img/structure/B15170841.png)
![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)
